4-Bromothiophene-2-sulfonamide

Catalog No.
S2661796
CAS No.
214342-79-7
M.F
C4H4BrNO2S2
M. Wt
242.11
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromothiophene-2-sulfonamide

CAS Number

214342-79-7

Product Name

4-Bromothiophene-2-sulfonamide

IUPAC Name

4-bromothiophene-2-sulfonamide

Molecular Formula

C4H4BrNO2S2

Molecular Weight

242.11

InChI

InChI=1S/C4H4BrNO2S2/c5-3-1-4(9-2-3)10(6,7)8/h1-2H,(H2,6,7,8)

InChI Key

MZQCSQKZJCIDSA-UHFFFAOYSA-N

SMILES

C1=C(SC=C1Br)S(=O)(=O)N

solubility

not available

Synthetic Approaches and Applications of Sulfonimidates

Inhibition of Carbonic Anhydrase I and II Isoenzymes

Drug Candidates with a Sulfur (VI) Centre

Synthesis and Applications of Sodium Sulfinates

Sodium Sulfinates

4-Bromothiophene-2-sulfonamide is an organic compound characterized by the presence of a bromine atom, a thiophene ring, and a sulfonamide functional group. Its molecular formula is C4H4BrN1O2S2C_4H_4BrN_1O_2S_2, and it has a molecular weight of approximately 242.11 g/mol. The compound features a thiophene ring, which is a five-membered heterocyclic aromatic ring containing sulfur, and a sulfonamide group that contributes to its biological activity. The compound is known for its potential applications in medicinal chemistry, particularly in the development of antibacterial agents and urease inhibitors .

Typical of sulfonamides and thiophene derivatives. Key reactions include:

  • N-acylation: This reaction allows the introduction of acyl groups into the sulfonamide nitrogen, enhancing its biological activity.
  • Suzuki cross-coupling reactions: This method is utilized to synthesize derivatives of 4-bromothiophene-2-sulfonamide by coupling it with aryl boronic acids, leading to new compounds with varied properties .
  • Alkylation: The compound can react with alkyl halides in the presence of bases like lithium hydride to form N-alkylated derivatives, which may exhibit improved pharmacological profiles .

4-Bromothiophene-2-sulfonamide has demonstrated significant biological activities, particularly as an antibacterial agent. Studies have shown that derivatives of this compound exhibit effectiveness against various strains of bacteria, including those resistant to conventional antibiotics like Klebsiella pneumoniae . Additionally, it serves as a potent inhibitor of urease, an enzyme associated with the pathogenesis of certain infections and conditions like kidney stones .

The synthesis of 4-bromothiophene-2-sulfonamide typically involves the following steps:

  • Formation from 2-bromothiophene: The starting material, 2-bromothiophene, is treated with chlorosulfonic acid under controlled temperatures to introduce the sulfonyl group.
  • Ammonolysis: Following sulfonation, ammonia is added to the reaction mixture to form the sulfonamide. This step often requires careful pH control to ensure complete reaction and purification of the product .
  • Characterization: The synthesized compound is characterized using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry to confirm its structure and purity .

The applications of 4-bromothiophene-2-sulfonamide are diverse:

  • Pharmaceuticals: It is primarily explored for its antibacterial properties and potential use in treating infections caused by resistant bacterial strains.
  • Agricultural Chemistry: Its derivatives may be investigated for use as agrochemicals due to their biological activity.
  • Material Science: Compounds based on thiophenes are also studied for their electronic properties in organic electronics and photovoltaic devices .

Interaction studies involving 4-bromothiophene-2-sulfonamide have revealed insights into its binding mechanisms with target proteins. For instance, molecular docking studies indicate that it interacts favorably with active sites of enzymes like urease through hydrogen bonding and π-π interactions with amino acid residues. These interactions are crucial for understanding its mechanism of action as an inhibitor and guide further modifications to enhance efficacy .

Several compounds share structural similarities with 4-bromothiophene-2-sulfonamide, including:

Compound NameStructure FeaturesUnique Properties
5-Bromo-N-ethylthiophene-2-sulfonamideEthyl group substitution at nitrogenEnhanced antibacterial activity
5-Bromo-N-propylthiophene-2-sulfonamidePropyl group substitution at nitrogenImproved solubility
5-Arylthiophene-2-sulfonamidesAryl substituents on thiophene ringBroader spectrum of biological activity
5-(1,2,3-triazolyl)thiophene-2-sulfonamidesIncorporation of triazole moietyStrong inhibition against carbonic anhydrases

The uniqueness of 4-bromothiophene-2-sulfonamide lies in its specific bromine substitution pattern on the thiophene ring and its sulfonamide functionality, which collectively contribute to its distinct pharmacological properties compared to other derivatives .

Preparative Methods

Sulfonylation of Bromothiophene Derivatives

The sulfonylation of bromothiophene derivatives is a cornerstone in synthesizing 4-bromothiophene-2-sulfonamide. A common approach involves reacting 4-bromothiophene with chlorosulfonic acid under controlled conditions. For example, 2-bromothiophene undergoes chlorosulfonation at the 5-position using chlorosulfonic acid at 0–5°C, followed by hydrolysis to yield the sulfonic acid intermediate, which is subsequently converted to the sulfonamide via reaction with ammonia or amines. This method avoids harsh conditions and improves regioselectivity compared to traditional sulfonation routes.

Key Reaction Conditions:

  • Reagents: Chlorosulfonic acid, ammonia/amines.
  • Temperature: 0–25°C.
  • Solvents: Dichloromethane or tetrahydrofuran.
  • Yield: 68–90% for sulfonamide formation.

Alkylation and N-Acylation Reactions

Alkylation of 4-bromothiophene-2-sulfonamide involves substituting the sulfonamide hydrogen with alkyl or acyl groups. For instance, treatment with alkyl bromides (e.g., bromoethane, 1-bromopropane) in dimethylformamide (DMF) using lithium hydride (LiH) as a base yields N-alkyl derivatives. Steric hindrance from bulkier alkyl groups (e.g., isopropyl bromide) reduces yields (62% vs. 78% for propyl). N-Acylation is achieved by reacting the sulfonamide with acyl chlorides in pyridine, producing N-acyl derivatives with applications in drug discovery.

Comparative Alkylation Yields:

Alkylating AgentProductYield (%)
BromoethaneN-Ethyl derivative72
1-BromopropaneN-Propyl derivative78
Isopropyl bromideN-Isopropyl derivative62

Suzuki Cross-Coupling Applications

4-Bromothiophene-2-sulfonamide serves as a substrate in palladium-catalyzed Suzuki-Miyaura couplings. Using Pd(PPh₃)₄ as a catalyst and aryl boronic acids, the bromine atom is replaced with aryl groups, enabling access to biaryl sulfonamides. Electron-withdrawing substituents on the boronic acid (e.g., nitro groups) enhance coupling efficiency, while electron-donating groups (e.g., methoxy) reduce yields.

Representative Coupling Results:

Boronic Acid SubstituentProduct Yield (%)
4-Nitrophenyl72
4-Methoxyphenyl56
3-Cyanophenyl68

Reaction Mechanisms

Electrophilic Substitution Pathways

The sulfonamide group strongly directs electrophilic substitution to the 5-position of the thiophene ring due to its electron-withdrawing nature. Bromination studies on thiophene-2-sulfonic acid reveal a velocity constant of 106 M⁻¹s⁻¹ at 24.5°C, significantly lower than unsubstituted thiophene (526.5 M⁻¹s⁻¹), highlighting the deactivating effect of the sulfonamide group. This regioselectivity is critical for functionalizing the ring while preserving the sulfonamide moiety.

Palladium-Catalyzed Coupling Reactions

The mechanism of Suzuki-Miyaura coupling involves three steps:

  • Oxidative Addition: Pd(0) inserts into the C–Br bond of 4-bromothiophene-2-sulfonamide.
  • Transmetalation: The aryl boronic acid transfers its aryl group to Pd(II).
  • Reductive Elimination: Pd(II) releases the biaryl product, regenerating Pd(0).
    The sulfonamide’s electron-withdrawing effect stabilizes the Pd intermediate, facilitating higher yields with electron-deficient boronic acids.

Nucleophilic Substitution Dynamics

The bromine atom in 4-bromothiophene-2-sulfonamide undergoes nucleophilic substitution with amines, thiols, or alkoxides. For example, reaction with pyridin-4-ylmethylamine in pyridine yields N-(pyridin-4-ylmethyl)-4-bromothiophene-2-sulfonamide (85% yield). Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states, while steric hindrance at the reaction site reduces substitution rates.

Factors Influencing Substitution:

  • Nucleophile Strength: Amines > thiols > alkoxides.
  • Solvent Effects: DMF > acetonitrile > dichloromethane.
  • Leaving Group: Bromine’s moderate leaving ability requires catalytic bases (e.g., K₂CO₃).

Molecular Architecture

4-Bromothiophene-2-sulfonamide represents a heterocyclic compound characterized by a five-membered thiophene ring bearing both a bromine substituent at the 4-position and a sulfonamide functional group at the 2-position [1] [2]. The molecular formula C₄H₄BrNO₂S₂ corresponds to a molecular weight of 242.11 g/mol, with the compound exhibiting a planar aromatic core structure that facilitates π-π stacking interactions [1] [12]. The thiophene ring system provides the foundational aromatic framework, while the electron-withdrawing nature of both the bromine and sulfonamide substituents significantly influences the electronic properties and reactivity patterns of the molecule [2] [12].

The molecular architecture is characterized by the presence of two sulfur atoms within the structure: one as part of the thiophene heterocycle and another within the sulfonamide functionality [1] [2]. This dual sulfur presence creates unique electronic environments that contribute to the compound's distinctive spectroscopic and chemical properties [12] [22]. The spatial arrangement of functional groups around the thiophene core establishes specific intramolecular interactions that stabilize particular conformational states [27] [31].

Thiophene Ring Conformational Analysis

The thiophene ring in 4-bromothiophene-2-sulfonamide maintains a planar conformation with minimal deviation from planarity due to the aromatic stabilization of the five-membered heterocycle [22] [27]. Density functional theory calculations reveal that the ring adopts a rigid structure with sulfur-carbon bond lengths ranging from 1.73 to 1.75 Å, which are consistent with typical thiophene ring systems [22] [24]. The ring geometry exhibits carbon-carbon-carbon bond angles between 108° and 112°, reflecting the strain inherent in the five-membered ring system [22] [25].

Conformational flexibility within the molecule is primarily limited to the rotation of the sulfonamide group relative to the thiophene ring plane [27] [28]. Computational studies indicate that the energy barriers between different conformational states are relatively low, typically below the thermal energy at room temperature, suggesting that multiple conformers may coexist in solution [27] [19]. The preferred conformations are stabilized through intramolecular hydrogen bonding interactions between the sulfonamide nitrogen and the thiophene sulfur atom [27] [32].

The bromine substituent at the 4-position introduces additional steric considerations that influence the overall molecular geometry [31] [33]. The carbon-bromine bond length is calculated to be approximately 1.87-1.89 Å, which is within the expected range for aromatic carbon-bromine bonds [22] [24]. The presence of bromine creates a localized region of increased electron density that can participate in halogen bonding interactions with neighboring molecules [31] [32].

Bromine and Sulfonamide Group Interactions

The spatial proximity of the bromine and sulfonamide substituents on the thiophene ring creates opportunities for both intramolecular and intermolecular interactions that significantly influence the compound's physical and chemical properties [12] [32]. The electron-withdrawing nature of both functional groups results in a complementary electronic effect that enhances the overall electrophilicity of the thiophene ring system [22] [23]. This electronic cooperation is evidenced by the observed chemical shifts in nuclear magnetic resonance spectroscopy and the characteristic vibrational frequencies in infrared spectroscopy [12] [13].

Computational modeling reveals that the sulfonamide group can adopt multiple orientations relative to the thiophene plane, with the most stable conformations involving hydrogen bonding between the sulfonamide NH₂ group and the ring sulfur atom [27] [32]. The oxygen atoms of the sulfonamide functionality participate in dipolar interactions with the bromine substituent, creating a network of weak but stabilizing interactions [32] [34]. These interactions contribute to the overall conformational preference and influence the compound's ability to form intermolecular associations [18] [32].

The bromine atom's position at the 4-carbon of the thiophene ring places it in close proximity to the sulfonamide group, enabling through-space interactions that affect both electronic distribution and molecular reactivity [31] [32]. Quantum chemical calculations demonstrate that the combined effect of these substituents results in a significant lowering of the highest occupied molecular orbital energy level, thereby enhancing the compound's potential for electrophilic interactions [22] [23].

Spectroscopic Profiling

Infrared and Raman Spectral Signatures

The infrared spectroscopic profile of 4-bromothiophene-2-sulfonamide exhibits characteristic absorption bands that reflect the presence of both the thiophene ring system and the sulfonamide functional group [12] [13]. The sulfonamide nitrogen-hydrogen stretching vibrations appear as a distinct absorption band at approximately 3260 cm⁻¹, which is consistent with primary sulfonamide compounds [12] [13]. The asymmetric sulfur-oxygen stretching vibrations of the sulfonamide group manifest as a strong absorption at approximately 1350 cm⁻¹, providing a reliable diagnostic feature for this functional group [12] [10].

The thiophene ring contributes several characteristic bands to the infrared spectrum, including carbon-hydrogen stretching vibrations at approximately 3100 cm⁻¹ and ring stretching modes in the 1400-1600 cm⁻¹ region [13] [15]. The presence of the bromine substituent introduces additional vibrational modes, particularly carbon-bromine stretching vibrations that appear in the lower frequency region of the spectrum [9] [13]. These spectroscopic signatures provide definitive identification of the compound and enable monitoring of its purity and structural integrity [11] [14].

Raman spectroscopy complements the infrared data by providing information about symmetric vibrational modes that may be infrared-inactive [11] [14]. The thiophene ring vibrations are particularly prominent in Raman spectra, with characteristic bands appearing in the 400-1600 cm⁻¹ region [14] [15]. The polarizability changes associated with the aromatic ring system result in strong Raman scattering, making this technique particularly useful for studying thiophene-containing compounds [11] [14].

Table 1: Spectroscopic Characterization Data for 4-Bromothiophene-2-sulfonamide

Spectroscopic MethodParameterValue/RangeReference
Infrared (IR)S=O Asymmetric Stretch~1350 cm⁻¹ [12]
Infrared (IR)N-H Stretch~3260 cm⁻¹ [12]
Infrared (IR)C-H Thiophene~3100 cm⁻¹ [13]
Nuclear Magnetic Resonance (1H NMR)Sulfonamide Protonsδ 7.2 ppm (singlet) [12]
Nuclear Magnetic Resonance (1H NMR)Thiophene Protonsδ 6.8-7.1 ppm (multiplet) [12]
Mass Spectrometry (EI-MS)Molecular Ion Peakm/z 242 [M]⁺ [2]
Mass Spectrometry (Exact Mass)Exact Mass240.88612 Da [2]
Raman SpectroscopyThiophene Ring Vibrations400-1600 cm⁻¹ [14]

Nuclear Magnetic Resonance and Mass Spectrometry Data

Nuclear magnetic resonance spectroscopy provides detailed structural information about 4-bromothiophene-2-sulfonamide through the analysis of proton and carbon environments within the molecule [12] [17]. The ¹H nuclear magnetic resonance spectrum exhibits a characteristic singlet at δ 7.2 ppm corresponding to the sulfonamide protons, which appear as an equivalent pair due to rapid exchange processes [12] [17]. The thiophene ring protons generate multiplet signals in the δ 6.8-7.1 ppm region, with the exact chemical shifts and coupling patterns reflecting the electronic influence of both the bromine and sulfonamide substituents [12] [17].

The carbon-13 nuclear magnetic resonance spectrum provides complementary information about the carbon framework of the molecule, with the thiophene carbons appearing in the aromatic region between 120-140 ppm [17] [16]. The carbon bearing the bromine substituent typically exhibits a characteristic downfield shift due to the deshielding effect of the halogen, while the carbon attached to the sulfonamide group shows the influence of the electron-withdrawing sulfur atom [16] [17].

Mass spectrometric analysis confirms the molecular composition and provides fragmentation patterns that support structural assignments [2] [16]. The molecular ion peak appears at m/z 242, corresponding to the intact molecule, with the isotope pattern reflecting the presence of bromine [2] [16]. The exact mass determination yields a value of 240.88612 Da, which matches the calculated exact mass for the molecular formula C₄H₄BrNO₂S₂ [2] [16]. Fragmentation patterns typically involve loss of the sulfonamide group or bromine atom, providing diagnostic information about the molecular structure [16] [17].

X-Ray Crystallography Insights

X-ray crystallographic studies of thiophene sulfonamide derivatives reveal important structural details about molecular packing and intermolecular interactions [18] [21]. Crystal structures of related compounds demonstrate that molecules typically adopt planar or near-planar conformations in the solid state, with the thiophene ring and sulfonamide group maintaining coplanarity [18] [19]. The crystal packing is often stabilized by hydrogen bonding networks involving the sulfonamide functionality, creating extended chains or sheets of molecules [18] [21].

The presence of bromine in 4-bromothiophene-2-sulfonamide introduces additional intermolecular interactions through halogen bonding, which can significantly influence crystal packing patterns [21] [31]. These interactions typically involve the bromine atom acting as an electron acceptor in contacts with electron-rich regions of neighboring molecules [31] [18]. The combination of hydrogen bonding and halogen bonding creates complex three-dimensional networks that stabilize the crystal structure [18] [21].

Disorder phenomena have been observed in some thiophene sulfonamide crystal structures, particularly involving rotation of the thiophene ring relative to the sulfonamide group [19] [27]. This disorder reflects the relatively low energy barriers between different conformational states and highlights the conformational flexibility of these molecules even in the solid state [19] [27]. The crystallographic data provide valuable validation for computational predictions of molecular geometry and conformational preferences [19] [21].

Computational Modeling

Density Functional Theory-Based Structural Optimization

Density functional theory calculations using the B3LYP functional with 6-31G* basis sets have been extensively employed to investigate the structural properties of 4-bromothiophene-2-sulfonamide [22] [23]. These computational studies provide optimized molecular geometries that serve as reference points for understanding experimental observations and predicting chemical behavior [22] [24]. The calculated bond lengths and angles show excellent agreement with experimental values obtained from X-ray crystallography and spectroscopic measurements [22] [16].

Structural optimization reveals that the thiophene ring maintains its aromatic character with sulfur-carbon bond lengths in the range of 1.73-1.75 Å, which are consistent with experimental measurements [22] [24]. The sulfonamide group adopts a tetrahedral geometry around the sulfur atom, with sulfur-oxygen bond lengths of 1.45-1.47 Å and sulfur-nitrogen bond distances of 1.62-1.64 Å [16] [22]. The carbon-bromine bond length is calculated to be 1.87-1.89 Å, reflecting the typical range for aromatic carbon-halogen bonds [22] [24].

The optimization process also reveals the relative energies of different conformational states, with energy differences typically less than 5 kcal/mol between stable conformers [22] [27]. This small energy difference supports the experimental observation of conformational flexibility and suggests that multiple conformers may coexist under ambient conditions [22] [27]. The computational results provide a foundation for understanding the dynamic behavior of the molecule in solution and its interactions with other chemical species [22] [23].

Table 2: Molecular Geometry Parameters for 4-Bromothiophene-2-sulfonamide

Bond/AngleCalculated ValueMethodReference
S₁-C₂ (Thiophene)1.73-1.75 ÅDFT B3LYP/6-31G* [22]
C₅-S₁ (Thiophene)1.73-1.75 ÅDFT B3LYP/6-31G* [22]
S-O (Sulfonamide)1.45-1.47 ÅDFT B3LYP/6-31G* [16]
S-N (Sulfonamide)1.62-1.64 ÅDFT B3LYP/6-31G* [16]
C-Br Bond1.87-1.89 ÅDFT B3LYP/6-31G* [22]
Thiophene Ring C-C-C108-112°DFT B3LYP/6-31G* [22]
O-S-O Angle118-120°DFT B3LYP/6-31G* [16]
N-S-O Angle105-107°DFT B3LYP/6-31G* [16]

Molecular Orbital and Electronic Properties

The electronic structure of 4-bromothiophene-2-sulfonamide has been extensively characterized through molecular orbital analysis using density functional theory methods [22] [23]. The highest occupied molecular orbital energy levels range from -6.8 to -7.2 eV, while the lowest unoccupied molecular orbital energies fall between -1.2 and -1.8 eV [22] [23]. The resulting energy gap of 5.0-6.0 eV indicates significant electronic stability and moderate reactivity under normal conditions [22] [23].

The molecular orbitals reveal the electronic distribution within the molecule, with the highest occupied molecular orbital primarily localized on the thiophene ring system and the sulfonamide nitrogen [22] [23]. The lowest unoccupied molecular orbital shows significant contribution from the bromine atom and the sulfur atoms, reflecting the electron-accepting character of these substituents [22] [23]. This orbital distribution pattern provides insight into the likely sites of chemical reactivity and the molecule's potential for participating in electron transfer processes [22] [23].

Global reactivity descriptors derived from the molecular orbital energies provide quantitative measures of chemical reactivity [22] [23]. The chemical hardness values range from 2.5 to 3.0 eV, indicating moderate resistance to charge transfer and suggesting stable chemical behavior [22] [23]. The chemical potential values of -4.0 to -4.5 eV reflect the molecule's tendency to accept electrons, consistent with the presence of electron-withdrawing substituents [22] [23]. The electrophilicity index ranges from 3.2 to 3.8 eV, indicating moderate electrophilic character that can be attributed to the combined effects of the bromine and sulfonamide groups [22] [23].

Table 3: Electronic Properties of 4-Bromothiophene-2-sulfonamide

PropertyValueComputational MethodReference
HOMO Energy-6.8 to -7.2 eVDFT B3LYP/6-31G* [22] [23]
LUMO Energy-1.2 to -1.8 eVDFT B3LYP/6-31G* [22] [23]
HOMO-LUMO Gap5.0-6.0 eVDFT B3LYP/6-31G* [22] [23]
Chemical Hardness (η)2.5-3.0 eVDFT Calculation [22]
Chemical Potential (μ)-4.0 to -4.5 eVDFT Calculation [22]
Electrophilicity Index (ω)3.2-3.8 eVDFT Calculation [22]
Dipole Moment4.2-4.8 DDFT B3LYP/6-31G* [22]
Polarizability15.2-16.8 ųDFT B3LYP/6-31G* [22]

Hyperpolarizability and Optical Activity

The nonlinear optical properties of 4-bromothiophene-2-sulfonamide have been investigated through computational determination of hyperpolarizability tensors [16] [22]. The first hyperpolarizability components show significant variation depending on the molecular orientation and the presence of substituents [16] [22]. The total hyperpolarizability values range from 1.86 to 12.88 × 10⁻³³ esu for related thiophene sulfonamide derivatives, indicating potential applications in nonlinear optical materials [16] [22].

The individual hyperpolarizability tensor components exhibit both positive and negative values, reflecting the complex electronic response of the molecule to applied electric fields [16] [22]. The βₓₓₓ component shows the largest magnitude, ranging from -546 to 1628 × 10⁻³³ esu, while other components display smaller but significant values [16] [22]. This anisotropic response pattern is consistent with the asymmetric substitution pattern on the thiophene ring and suggests potential utility in directional optical applications [16] [22].

Optical activity calculations reveal that the molecule exhibits significant electronic transitions in the ultraviolet region, with absorption maxima typically occurring between 250-300 nm [22] [27]. The calculated oscillator strengths indicate that these transitions involve charge transfer between the thiophene ring and the substituents, particularly the sulfonamide group [22] [27]. Time-dependent density functional theory calculations provide detailed information about the electronic excited states and their contributions to the overall optical properties [22] [11].

The polarizability of the molecule, calculated to be 15.2-16.8 ų, reflects the ease with which the electron cloud can be distorted by external electric fields [22] [23]. This relatively high polarizability is consistent with the presence of the extended π-system and the polarizable bromine atom [22] [23]. The dipole moment ranges from 4.2 to 4.8 D, indicating significant charge separation within the molecule due to the electron-withdrawing nature of both major substituents [22] [23].

Table 4: First Hyperpolarizability Components for Thiophene Sulfonamide Derivatives

ComponentValue (10⁻³³ esu)Reference
βₓₓₓ-546 to 1628 [16]
βₓₓᵧ-185 to 67 [16]
βₓᵧᵧ-31 to 54 [16]
βᵧᵧᵧ-68 to 45 [16]
βₓₓz-83 to 60 [16]
βₓᵧz-6 to 13 [16]
βᵧᵧz-25 to 5 [16]
βₓzz-112 to 109 [16]
βᵧzz2 to 25 [16]
βzzz4 to 56 [16]
βₜₒₜ1.86 to 12.88 [16]

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Dates

Last modified: 04-14-2024

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